molecular formula C24H15FN2O3S2 B3586102 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B3586102
M. Wt: 462.5 g/mol
InChI Key: IDTWDRIHJKAMTF-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidin-4-one core, followed by the introduction of the furan, phenyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives with different substituents on the aromatic rings. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical properties and applications .

Uniqueness

What sets 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one apart is its combination of a fluorophenyl group, a furan ring, and a thieno[2,3-d]pyrimidin-4-one core. This unique arrangement of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O3S2/c25-16-10-8-15(9-11-16)19(28)14-32-24-26-22-21(18(13-31-22)20-7-4-12-30-20)23(29)27(24)17-5-2-1-3-6-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWDRIHJKAMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)F)SC=C3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

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